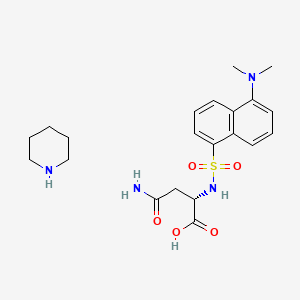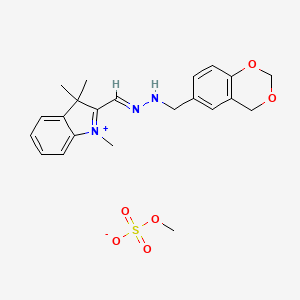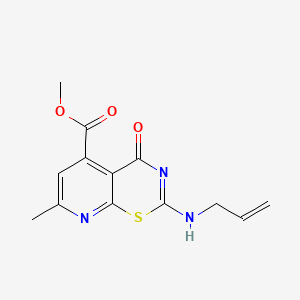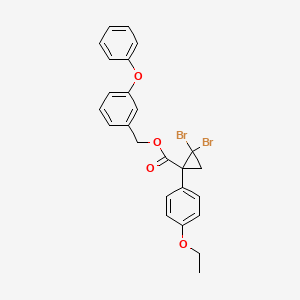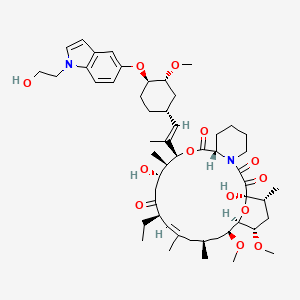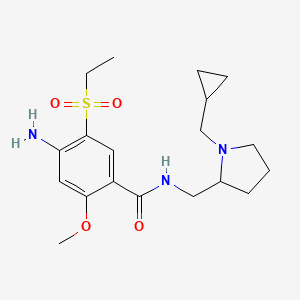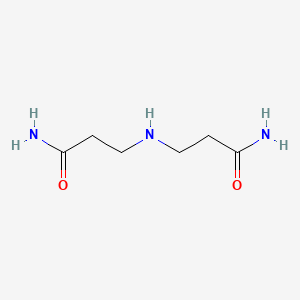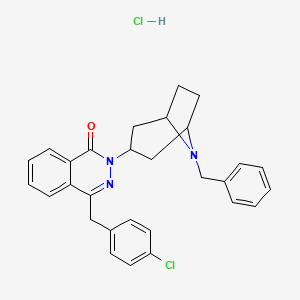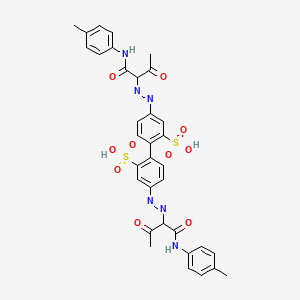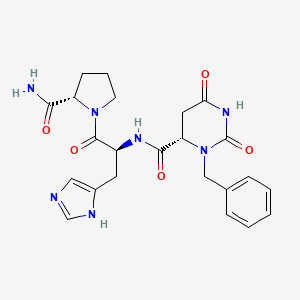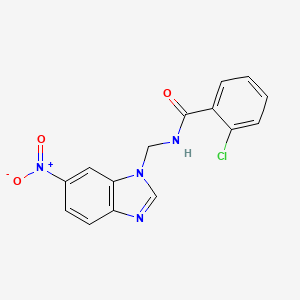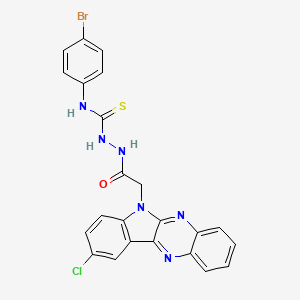
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, bromo, and thiocarbonyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various ring structures.
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide involves DNA intercalation . This means the compound inserts itself between the base pairs of the DNA helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound may also interact with various proteins involved in DNA repair and replication, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known anticancer properties.
NCA0424: A synthetic indoloquinoxaline derivative with strong DNA binding affinity.
B-220 and 9-OH-B-220: These compounds also exhibit significant DNA intercalation and cytotoxic activities.
The uniqueness of this compound lies in its specific functional groups, which enhance its biological activity and make it a versatile molecule for various applications .
Properties
CAS No. |
116989-67-4 |
|---|---|
Molecular Formula |
C23H16BrClN6OS |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C23H16BrClN6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-10-7-14(25)11-16(19)21-22(31)28-18-4-2-1-3-17(18)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
InChI Key |
HORCOYOXYLDOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


